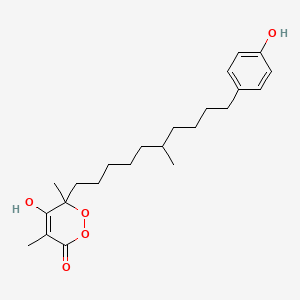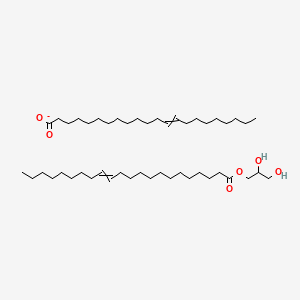
15-cyclohexyl pentanor Prostaglandin F2alpha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-cyclohexyl pentanor Prostaglandin F2alpha is a synthetic analog of Prostaglandin F2alpha. This compound is known for its resistance to 15-hydroxy Prostaglandin Dehydrogenase metabolism, which makes it a valuable tool in various scientific research applications . It binds to the FP receptor on ovine luteal cells with a relative affinity of 46% compared to Prostaglandin F2alpha .
Vorbereitungsmethoden
The synthesis of 15-cyclohexyl pentanor Prostaglandin F2alpha involves several stepsThe reaction conditions often involve the use of organic solvents such as DMF, DMSO, and ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
15-cyclohexyl pentanor Prostaglandin F2alpha undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
15-cyclohexyl pentanor Prostaglandin F2alpha has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of Prostaglandin metabolism and receptor binding. In biology, it is used to investigate the role of Prostaglandins in cellular processes. In medicine, it has potential therapeutic applications due to its resistance to metabolism and its ability to bind to specific receptors . In industry, it is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 15-cyclohexyl pentanor Prostaglandin F2alpha involves binding to the Prostaglandin F2alpha receptor. This binding triggers a series of molecular events that lead to the desired biological effects. The molecular targets and pathways involved include the activation of specific signaling cascades that regulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
15-cyclohexyl pentanor Prostaglandin F2alpha is unique due to its resistance to 15-hydroxy Prostaglandin Dehydrogenase metabolism and its specific receptor binding affinity. Similar compounds include other Prostaglandin analogs such as Prostaglandin F2alpha, Dinoprost, and other synthetic Prostaglandin derivatives . These compounds share similar structures and biological activities but differ in their metabolic stability and receptor binding properties.
Eigenschaften
CAS-Nummer |
58611-97-5 |
|---|---|
Molekularformel |
C21H34O5 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
7-[2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O5/c22-18(15-8-4-3-5-9-15)13-12-17-16(19(23)14-20(17)24)10-6-1-2-7-11-21(25)26/h1,6,12-13,15-20,22-24H,2-5,7-11,14H2,(H,25,26) |
InChI-Schlüssel |
PCRSETNIXCXEOC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O |
Kanonische SMILES |
C1CCC(CC1)C(C=CC2C(CC(C2CC=CCCCC(=O)O)O)O)O |
Synonyme |
15-cyclohexyl pentanor PGF2α |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![propan-2-yl (2S)-5-acetamido-2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B593165.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)
